molecular formula C10H18O3 B1467362 2-(Oxan-4-ylmethyl)butanoic acid CAS No. 1247454-31-4

2-(Oxan-4-ylmethyl)butanoic acid

Cat. No.: B1467362
CAS No.: 1247454-31-4
M. Wt: 186.25 g/mol
InChI Key: URQMTMVICFDVHS-UHFFFAOYSA-N
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Description

2-(Oxan-4-ylmethyl)butanoic acid is an organic compound that features a tetrahydropyran ring attached to a butyric acid moiety

Scientific Research Applications

2-(Oxan-4-ylmethyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetrahydropyran in chemical reactions often involves the formation of cyclic ethers through intramolecular additions . For example, a Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .

Safety and Hazards

Tetrahydropyran is flammable and causes skin irritation . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

Tetrahydropyran rings are important motifs in natural products and medicinal chemistry programs . Given the wealth of THP-containing natural products and reports of THP syntheses, future research may focus on developing new strategies for THP synthesis and exploring its applications in the synthesis of a broad range of substrate complexity and a variety of substitution patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-ylmethyl)butanoic acid typically involves the formation of the tetrahydropyran ring followed by its attachment to the butyric acid chain. One common method for synthesizing tetrahydropyran involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and functional groups, making it a versatile approach.

Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity . Lanthanide triflates can also be used as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-ylmethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tetrahydropyran ring can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A similar compound with a five-membered ring containing one oxygen atom.

    Dihydropyran: Contains a six-membered ring with one oxygen atom and one double bond.

    Pyranose Sugars: Such as glucose, which have a similar ring structure but differ in functional groups and biological roles.

Uniqueness

2-(Oxan-4-ylmethyl)butanoic acid is unique due to its combination of a tetrahydropyran ring and a butyric acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(oxan-4-ylmethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-9(10(11)12)7-8-3-5-13-6-4-8/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQMTMVICFDVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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